

Foretinib targets MET VEGFR2 kinases

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Compound Focus: Foretinib

CAS No.: 849217-64-7

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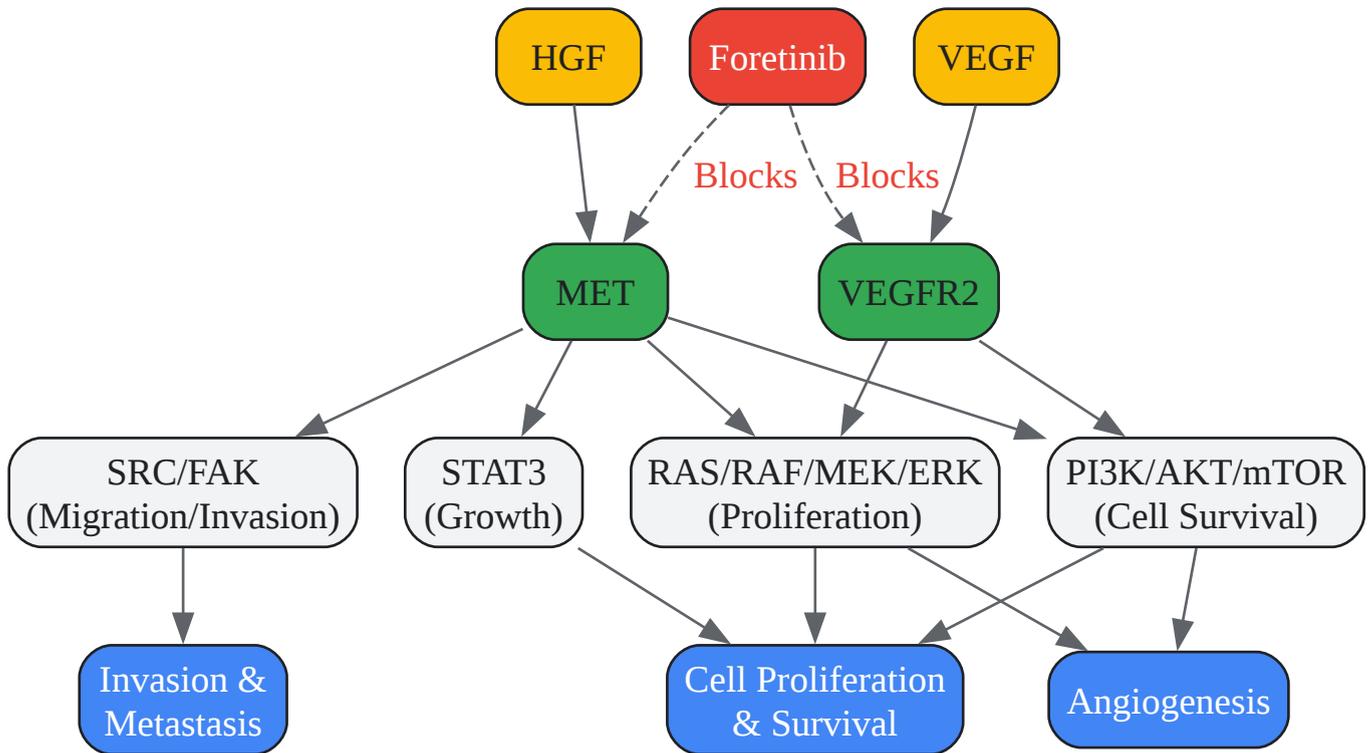
Structural & Mechanistic Insights

Foretinib's design allows it to simultaneously block the activity of both MET and VEGFR2.

- **Binding Mode:** As a **Type II inhibitor**, **Foretinib** binds to the inactive "DFG-out" conformation of the kinase domain, occupying a hydrophobic pocket adjacent to the ATP-binding site. This mechanism offers potential advantages in potency and selectivity compared to Type I ATP-competitive inhibitors [1].
- **Key Structural Motifs:** The molecular structure of **Foretinib** incorporates specific pharmacophores essential for dual activity [2]:
 - A **flat heteroaromatic system** (common in VEGFR2 inhibitors) that interacts with the hinge region of the kinase.
 - A central aryl spacer.
 - Functional groups like amides that form hydrogen bonds with key amino acid residues (e.g., Glu885 and Asp1046 in VEGFR2).
 - A terminal hydrophobic moiety that extends into the allosteric back pocket, a feature characteristic of Type II c-Met inhibitors often referred to as the '**5-atom rule**' [2].

Signaling Pathways & Synergistic Action

The rationale for dual inhibition lies in the synergistic roles of MET and VEGFR2 in promoting aggressive tumor phenotypes. The following diagram illustrates how **Foretinib** disrupts these key signaling pathways.



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*Synergistic inhibition of MET and VEGFR2 signaling by **Foretinib** disrupts key cancer-promoting pathways [3] [1].*

Key Experimental Evidence & Protocols

Foretinib's efficacy has been evaluated through various preclinical and clinical studies.

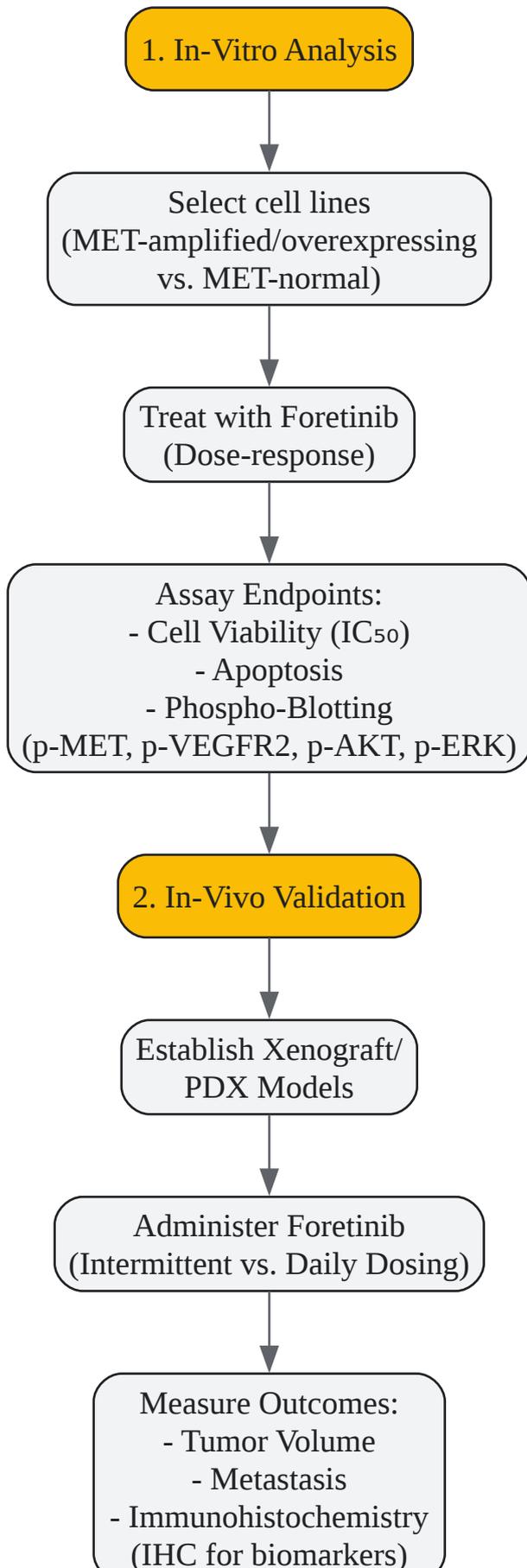
Clinical Trial Data (Phase II in PRCC)

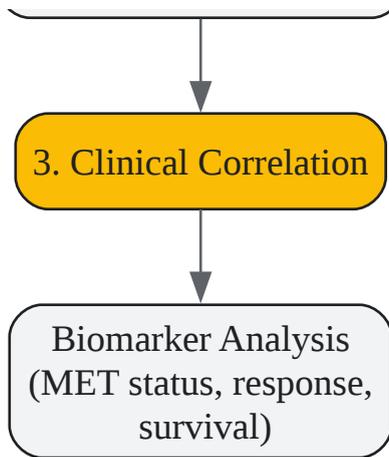
A pivotal phase II trial evaluated **Foretinib** in 74 patients with metastatic papillary renal cell carcinoma (PRCC), a cancer often driven by MET alterations [4].

Outcome Measure	Result	Key Biomarker Correlation
Overall Response Rate (ORR)	13.5% (by RECIST 1.0)	ORR was 50% (5 of 10 pts) with germline MET mutations vs. ~9% (5 of 57 pts) without [4]
Progression-Free Survival (PFS)	Median 9.3 months	Not reported in summary
Overall Survival (OS)	Median not reached	Not reported in summary
Most Frequent Adverse Events	Fatigue, hypertension, GI toxicities, non-fatal pulmonary emboli [4]	N/A

Preclinical Experimental Workflow

Preclinical studies often follow a standard workflow to establish the rationale for therapy. The diagram below outlines a typical protocol for evaluating **Foretinib** in a specific cancer type.





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*Generalized preclinical workflow for evaluating **Foretinib**'s efficacy, from in-vitro models to in-vivo validation [5] [4].*

- **Key In-Vitro Protocol (Gastric Cancer):** A typical study involves treating a panel of gastric cancer cell lines (e.g., MET-amplified MKN45 and SNU620 cells vs. MET-low MKN28 cells) with **Foretinib** [5].
 - **Cell Lines:** MET-amplified MKN45, SNU620; MET-low MKN28 as a control [5].
 - **Treatment:** **Foretinib** at varying concentrations for dose-response.
 - **Endpoints:** Cell viability (IC₅₀ calculation), apoptosis assays (Annexin V/PI), and Western blotting to assess inhibition of downstream pathways (e.g., reduced p-AKT, p-ERK) [5].

Research Considerations

- **Dosing Schedules:** Clinical trials have explored both **intermittent** (e.g., 240 mg once daily for 5 days every 14 days) and **daily** (e.g., 80 mg daily) dosing regimens to optimize efficacy and manage toxicity [4].
- **Predictive Biomarkers:** Response to **Foretinib** is strongly associated with specific **MET alterations**. In PRCC, the presence of **germline MET mutations** was highly predictive of response [4]. In other tumors, MET amplification or overexpression are key biomarkers for patient stratification [5].
- **Combination Strategies:** Preclinical evidence suggests investigating **Foretinib** in combination with other agents, such as chemotherapy (docetaxel) or targeted therapies like trastuzumab, to enhance antitumor activity and overcome resistance [5].

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